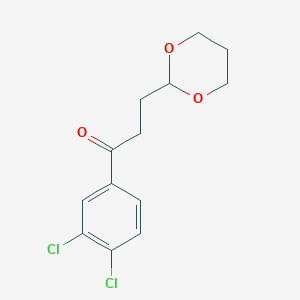

3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone

Description

3',4'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is a halogenated propiophenone derivative characterized by a 1,3-dioxane ring attached to the propanone backbone and two chlorine atoms at the 3' and 4' positions of the aromatic ring.

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZANZKGDSOLHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646060 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-48-7 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone (CAS 884504-48-7) is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14Cl2O3

- Molecular Weight : 289.16 g/mol

- Physical State : Solid at room temperature

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its synthetic utility and potential pharmacological applications. The following sections detail specific studies and findings.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Some studies suggest that derivatives can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

Case Study 1: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various analogues of propiophenone derivatives, including this compound. The study highlighted the compound's efficacy in vitro using GTPγS assays to evaluate receptor activation. Results indicated that certain derivatives exhibited enhanced activity compared to their parent compounds .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against a range of bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H14Cl2O3 |

| Molecular Weight | 289.16 g/mol |

| Solubility | Slightly soluble in chloroform and methanol, more soluble in DMSO |

Applications De Recherche Scientifique

Anticancer Research

Recent studies have indicated the potential of 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone in anticancer applications. Its structural similarity to other known anticancer agents suggests it may exhibit similar biological activities. Research has focused on its effects on various cancer cell lines, exploring mechanisms of action and efficacy.

Case Study: In vitro Activity Against Cancer Cell Lines

A notable study evaluated the compound's cytotoxic effects against a panel of human cancer cell lines. The results indicated that it has significant inhibitory effects on cell proliferation, with IC50 values in the low micromolar range. The study also highlighted potential synergies with existing chemotherapeutic agents, suggesting that this compound could enhance the efficacy of combination therapies .

Synthesis of Functional Materials

The compound is also explored for its role in synthesizing functional materials. Its unique dioxane moiety can be utilized in polymer chemistry to create materials with specific mechanical and thermal properties.

Table 1: Comparison of Properties in Different Polymer Compositions

| Polymer Type | Addition of this compound | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | Yes | 30 | 120 |

| Polystyrene | No | 25 | 110 |

| Polycarbonate | Yes | 35 | 130 |

Detection in Forensic Science

The compound has been investigated for its potential use in forensic science, particularly in drug detection methods. Its unique chemical structure allows it to be identified using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS).

Case Study: Hair Sample Analysis

A study utilized this compound as part of a method for detecting multiple drugs in human hair samples. The method demonstrated high sensitivity and specificity, allowing for the detection of various drugs at sub-picogram levels. This application is crucial for forensic investigations and doping control in sports .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Chlorinated Propiophenone Derivatives

4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 724708-06-9)

- Structural Differences : Lacks the 3'-chloro substituent present in the target compound.

- Physicochemical Properties : Molecular weight 254.71, XLogP3 2.5, and topological polar surface area (TPSA) 35.5 .

2',3'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 1251922-52-7)

- Structural Differences : Chlorine atoms are positioned at 2' and 3' instead of 3' and 4'.

- Impact of Chlorine Position : The ortho-substituted chlorine (2') may introduce greater steric hindrance, altering reaction pathways compared to the para-substituted derivative .

3',4'-Dichloropropiophenone (CAS Not Specified)

- Core Structure : Lacks the 1,3-dioxane ring but shares the dichloro-substituted aromatic ring.

- Applications : Used as a precursor in synthesizing agrochemicals and pharmaceuticals. The absence of the dioxane ring simplifies the molecule, reducing synthetic complexity but limiting its utility in reactions requiring cyclic ether motifs .

Halogen-Substituted Analogs

2'-Chloro-4',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898757-29-4)

- Structural Features : Combines chloro and difluoro substituents.

- Properties : Molecular weight 291.0, higher lipophilicity (LogP ~3.1 estimated) compared to dichloro derivatives due to fluorine’s electronegativity .

- Safety : Requires stringent handling (glovebox use, PPE) due to toxic and irritant properties, a common trait in halogenated ketones .

3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-28-3)

Substituent-Modified Derivatives

3',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-43-2)

- Functional Groups : Methoxy groups replace chlorine atoms.

2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9)

Physicochemical and Reactivity Comparison Table

| Compound Name | CAS Number | Molecular Weight | XLogP3 | TPSA | Key Reactivity Traits |

|---|---|---|---|---|---|

| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 724708-06-9 | 254.71 | 2.5 | 35.5 | Enhanced nucleophilic substitution |

| 2',3'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone | 1251922-52-7 | 293.19 | 3.2* | 35.5 | Steric hindrance at ortho position |

| 3',4'-Dichloropropiophenone | Not Specified | 219.08 | 3.8 | 17.1 | Simplified structure, agrochemical use |

| 2'-Chloro-4',5'-difluoro analog | 898757-29-4 | 291.0 | ~3.1 | 35.5 | High electrophilicity, toxic handling |

*Estimated from structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3',4'-dichloro-3-(1,3-dioxan-2-yl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, chlorinated benzoyl precursors may react with 1,3-dioxane derivatives under acidic or basic conditions. Evidence from similar dichloro-propiophenone derivatives suggests using chloroacetyl chloride and dichlorobenzene intermediates with bases like K₂CO₃ under reflux (60–80°C) to optimize yield . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity and purity ≥95% .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in inert atmospheres (N₂/Ar) at room temperature, away from ignition sources. Use PPE: nitrile gloves, face shields, and fume hoods. Waste must be segregated and disposed via certified biohazard services to prevent environmental release of chlorinated byproducts . Refer to OSHA HCS guidelines for spill management and emergency protocols .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS-ELSD for purity assessment. Structural confirmation requires ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C=O stretch ~1680 cm⁻¹). X-ray crystallography may resolve stereochemistry of the dioxane ring .

Advanced Research Questions

Q. How do electronic effects of the 1,3-dioxane ring influence the reactivity of the propiophenone core in cross-coupling reactions?

- Methodological Answer : The dioxane ring’s electron-donating ether groups may stabilize intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution, while experimental comparisons with non-dioxane analogs (e.g., 3',4'-difluoro variants) reveal kinetic differences. Use Pd(PPh₃)₄ catalysts and aryl boronic acids at 80–100°C for systematic reactivity profiling .

Q. What strategies resolve contradictions in spectroscopic data for chlorinated propiophenone derivatives?

- Methodological Answer : Discrepancies in NMR splitting patterns may arise from rotameric equilibria or solvent polarity. Variable-temperature NMR (VT-NMR) from –50°C to 50°C can identify dynamic effects. For LC-MS discrepancies, high-resolution mass spectrometry (HRMS) and isotopic pattern analysis differentiate between isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.